molecular formula C11H10N4 B043388 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline CAS No. 147293-13-8

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline

Cat. No. B043388
M. Wt: 198.22 g/mol
InChI Key: SGZHQYMPAAWYIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline derivatives can be achieved through several methods, including the Weidenhagen reaction and modifications thereof, involving the condensation of quinoline derivatives with suitable aldehydes or through direct functionalization of the quinoline ring. For instance, Aleksandrov et al. (2012) synthesized 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline by reacting quinoline-5,6-diamine with thiophene-2-carbaldehyde, indicating the versatility of the synthetic approaches for imidazoquinolines (Aleksandrov, El’chaninov, & Dedeneva, 2012).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline and related compounds is characterized by the presence of a heterocyclic ring system, where the imidazoquinoline core is almost exactly planar. This planarity is crucial for the compound's interactions and biological activities. Kettmann et al. (2002) compared the molecular structure of N1-methyl-substituted imidazoquinoline with its 2-amino analogue, highlighting the role of the amino group in conjugation and the overall planarity of these molecules (Kettmann, Lokaj, Milata, Saloň, & Hasan, 2002).

Chemical Reactions and Properties

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline undergoes various chemical reactions, including methylation, electrophilic substitution, and reactions with different reagents leading to a broad spectrum of derivatives. These reactions are often influenced by the position of the methyl group and the presence of the amino group, which can significantly affect the compound's mutagenicity and reactivity. Nagao et al. (1981) explored the effect of methyl substitution on the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, demonstrating the impact of structural modifications on biological activity (Nagao, Wakabayashi, Kasai, Nishimura, & Sugimura, 1981).

Scientific Research Applications

  • Neurodegenerative Disease Treatment : A study by Gao et al. (2002) found that a series of imidazo-[4,5-c]quinolines selectively enhance human A3 adenosine receptors, suggesting potential therapeutic applications in treating adenosine receptor-mediated neurodegeneration (Gao et al., 2002).

  • Synthesis of N-heterocycles : Liu, Wang, and Ma (2018) developed a novel oxidative amination method for efficient synthesis of imidazo[1,5-a]quinolines from readily available amino acids and (2-azaaryl)methanes, offering a new avenue for N-heterocycle synthesis (Liu, Wang, & Ma, 2018).

  • Pharmaceutical Agent Development : Substituted quinolines and heterocyclo[x,y-c]quinolines show potential as pharmaceutical agents for various diseases, including malaria, heart failure, and antihypertensive treatment, as demonstrated in a study by Khodair et al. (1999) (Khodair et al., 1999).

  • Antimicrobial Activity : Vodela and Chakravarthula (2016) developed a simple method for synthesizing novel quinoline-based imidazoles, which show promising antimicrobial activity (Vodela & Chakravarthula, 2016).

  • Mutagenicity Studies : The imidazole ring and 2-amino group in quinolines and quinoxalines contribute to their high mutagenicity, making them potentially toxic to humans, as studied by Grivas and Jägerstad (1984) (Grivas & Jägerstad, 1984).

  • Carcinogen Studies : Heterocyclic amines (HCAs) like 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline are potential carcinogens in cooked food, potentially contributing to common human cancers such as colon, breast, and prostate cancers, as noted by Sugimura, Nagao, and Wakabayashi (1994) (Sugimura, Nagao, & Wakabayashi, 1994).

Safety And Hazards

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline is a mutagenic compound . It is probably carcinogenic to humans (Group 2A) and is comprehensively genotoxic . Dietary administration of this compound induces tumor formation in various organs in male and female rats .

Future Directions

The future directions of research on 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline could involve further investigation into its mutagenic and carcinogenic properties, as well as its metabolism and the formation of DNA adducts . Additionally, research could focus on finding ways to mitigate its harmful effects.

properties

IUPAC Name

3-methylimidazo[4,5-h]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-8-5-4-7-3-2-6-13-9(7)10(8)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHQYMPAAWYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=CC=N3)C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163647
Record name 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline

CAS RN

147293-13-8
Record name 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Vikse, L Klungsøyr, S Grivas - Mutation Research/Genetic Toxicology, 1993 - Elsevier
The mutagenic activities of three isomers of IQ, with the pyridine N-atom at different positions, were measured in the Ames test with Salmonella typhimurium TA98 and enzymatic …
Number of citations: 7 www.sciencedirect.com
E RONNE, S GRIVAS - HETEROCYCLES, 1993 - PERGAMON-ELSEVIER SCIENCE …
Number of citations: 0

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